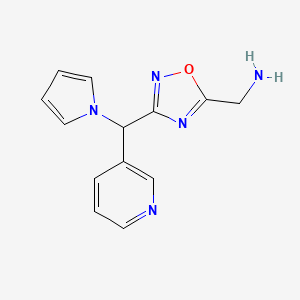
(3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine is a complex organic compound that features a pyridine ring, a pyrrole ring, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves multi-step organic reactions. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The pyridine and pyrrole rings are introduced through subsequent condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency .
化学反应分析
Types of Reactions
(3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines .
科学研究应用
Chemistry
In chemistry, (3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In industry, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
作用机制
The mechanism of action of (3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions .
相似化合物的比较
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share the pyrrole ring and exhibit similar biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are also used in medicinal chemistry and have comparable pharmacological profiles.
Uniqueness
What sets (3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine apart is its combination of the pyridine, pyrrole, and oxadiazole rings, which provides a unique scaffold for drug design and material science applications. This unique structure allows for diverse chemical modifications and interactions with a wide range of biological targets .
属性
分子式 |
C13H13N5O |
|---|---|
分子量 |
255.28 g/mol |
IUPAC 名称 |
[3-[pyridin-3-yl(pyrrol-1-yl)methyl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C13H13N5O/c14-8-11-16-13(17-19-11)12(18-6-1-2-7-18)10-4-3-5-15-9-10/h1-7,9,12H,8,14H2 |
InChI 键 |
DRKCVCBYSQXEIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)C(C2=CN=CC=C2)C3=NOC(=N3)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


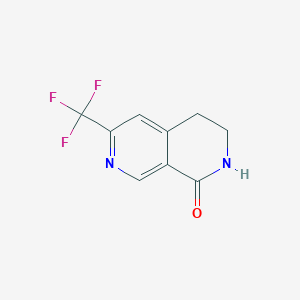
![N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]-2,2,2-trifluoroacetamide](/img/structure/B14869016.png)
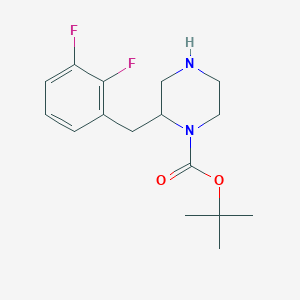
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B14869032.png)
![2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B14869034.png)
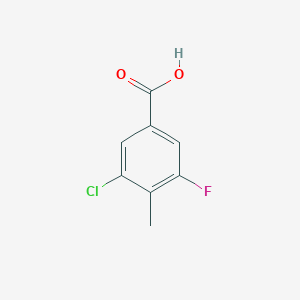
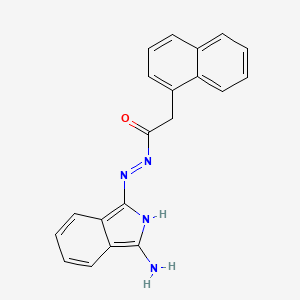
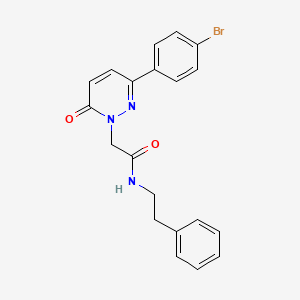
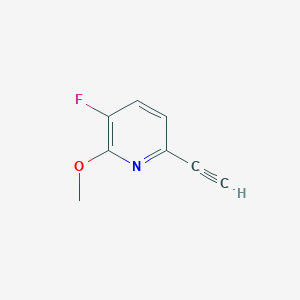
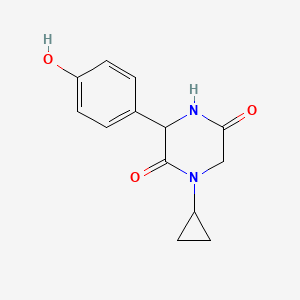
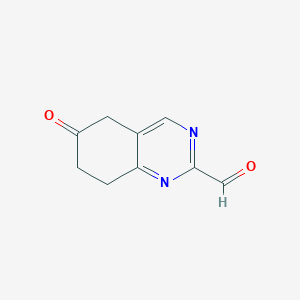
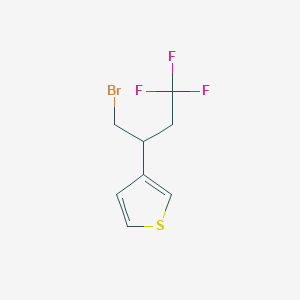
![3-({[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14869101.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14869112.png)
